molecular formula C11H18O2 B12530500 Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- CAS No. 834900-66-2

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)-

Cat. No.: B12530500
CAS No.: 834900-66-2
M. Wt: 182.26 g/mol
InChI Key: SEVYIJXSYHNYMU-UHFFFAOYSA-N
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Description

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring additional methyl and oxopropyl groups. This compound is utilized in various chemical processes and has significant applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- can be synthesized through the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, lacking the additional methyl and oxopropyl groups.

    2,6-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.

    2-Isobutyrylcyclohexanone: Another derivative with a different substitution pattern.

Uniqueness

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

834900-66-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,6-dimethyl-2-propanoylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-4-9(12)10-7(2)5-6-8(3)11(10)13/h7-8,10H,4-6H2,1-3H3

InChI Key

SEVYIJXSYHNYMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(CCC(C1=O)C)C

Origin of Product

United States

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